2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline moiety. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar applications.
Trifluoromethylbenzenes: A broader class of compounds containing the trifluoromethyl group.
Uniqueness
The uniqueness of 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine lies in its specific structure, which combines the trifluoromethyl group with a tetrahydroquinoline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15F3N2 |
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Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-8,13,15,21H,9,20H2 |
InChI Key |
NYQOJWITANTKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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